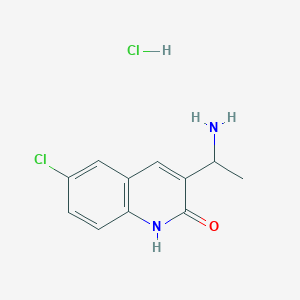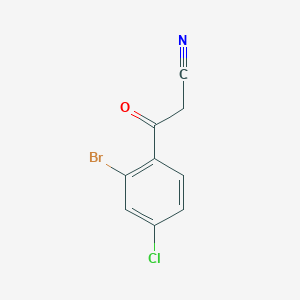![molecular formula C15H17NO3 B13691715 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13691715.png)
3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid is an organic compound with a complex structure that includes an isoxazole ring, a tert-butyl group, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid typically involves multiple steps. One common method includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and an appropriate catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products may include this compound derivatives with additional oxygen-containing functional groups.
Reduction: Products may include alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Substitution: Substituted derivatives of the original compound with various functional groups attached to the aromatic ring.
科学的研究の応用
3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoxazole ring and tert-butyl group can influence the compound’s binding affinity and specificity, while the carboxylic acid group may participate in hydrogen bonding and ionic interactions.
類似化合物との比較
3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
Uniqueness: The presence of the carboxylic acid group in 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid provides unique reactivity and potential for forming hydrogen bonds, which can be advantageous in various chemical and biological applications. The tert-butyl group also contributes to the compound’s steric properties, influencing its interactions with other molecules.
特性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
3-(4-tert-butylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c1-9-12(14(17)18)13(16-19-9)10-5-7-11(8-6-10)15(2,3)4/h5-8H,1-4H3,(H,17,18) |
InChIキー |
MFMKSWWROYJVRG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


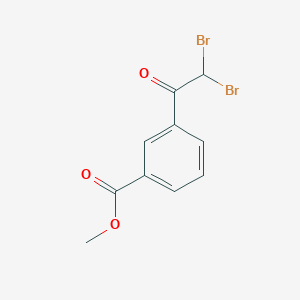




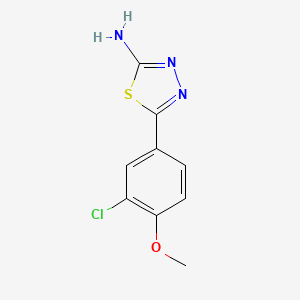
![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde](/img/structure/B13691664.png)
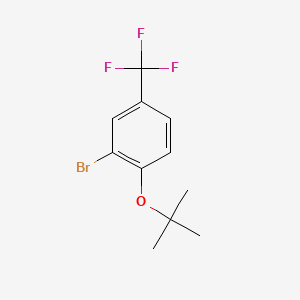
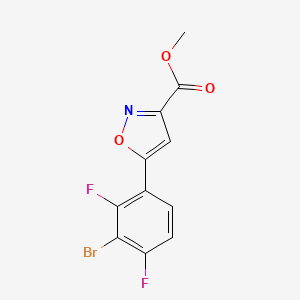
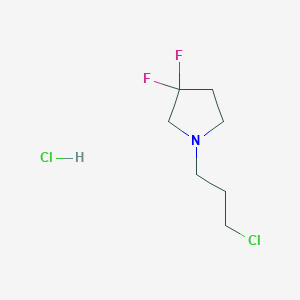
![(2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B13691672.png)

